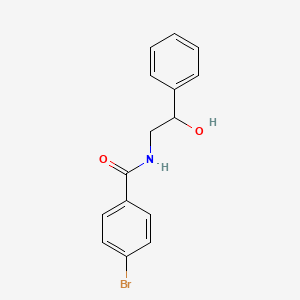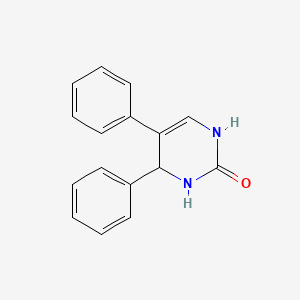
N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide, also known as ACDA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. ACDA belongs to the class of N-acylhydrazones and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide has several advantages for laboratory experiments. It is easy to synthesize and has a high yield and purity. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not water-soluble, which can limit its use in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. One potential direction is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity.
Synthesis Methods
The synthesis of N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide can be achieved by the reaction of cyclohexane-1,2-dione with 4-chlorobenzaldehyde in the presence of allylamine and acetic acid. The resulting product is then treated with hydrazine hydrate to yield this compound. This method has been reported to have a high yield and purity of this compound.
Scientific Research Applications
N-allyl-N'-(4-chlorophenyl)-4-cyclohexene-1,2-dicarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-N-(4-chlorophenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-11-19-16(21)14-5-3-4-6-15(14)17(22)20-13-9-7-12(18)8-10-13/h2-4,7-10,14-15H,1,5-6,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUFYCKGJQJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5022558.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5022561.png)

![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-methylbenzyl)amino]nicotinamide](/img/structure/B5022596.png)



![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)